molecular formula C17H30O2 B14563862 Methyl hexadec-8-ynoate CAS No. 62024-92-4

Methyl hexadec-8-ynoate

Cat. No.: B14563862
CAS No.: 62024-92-4
M. Wt: 266.4 g/mol
InChI Key: SFOOSKDQEBXHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl hexadec-8-ynoate (IUPAC name: this compound) is a fatty acid methyl ester characterized by a 16-carbon chain with a triple bond at the 8th position and a methyl ester group at the terminal carboxylate. Its molecular formula is C₁₇H₂₈O₂, and its theoretical molecular weight is 268.4 g/mol. This compound belongs to the alkyne-containing ester family, where the triple bond introduces significant reactivity and distinct physicochemical properties compared to saturated or mono-unsaturated analogs.

Properties

CAS No.

62024-92-4

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

methyl hexadec-8-ynoate

InChI

InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-8,11-16H2,1-2H3

InChI Key

SFOOSKDQEBXHSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl hexadec-8-ynoate can be synthesized through several methods. One common approach involves the esterification of hexadecynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of terminal alkynes with methyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Hydrogenation Reactions

The alkyne group undergoes catalytic hydrogenation to form alkenes or fully saturated esters, depending on conditions:

Reagents/ConditionsProductsSelectivity & Notes
H₂, Lindlar catalyst (Pd/CaCO₃)cis-Methyl hexadec-8-enoateSyn addition; partial hydrogenation
H₂, Pd/C (excess)Methyl hexadecanoateComplete saturation of alkyne

Hydrogenation kinetics depend on steric effects and catalyst choice. For example, Lindlar catalysts favor cis-alkenes, while palladium-based systems achieve full saturation under vigorous conditions .

Nucleophilic Additions

The electron-deficient alkyne participates in nucleophilic additions with organometallic reagents:

ReagentsProductsMechanism
Grignard reagents (RMgX)Methyl 8-alkyl-hexadec-8-enoate1,2-addition to alkyne
Organocuprates (R₂CuLi)Methyl 8,9-dialkyl-hexadec-8-enoateConjugate addition to activated triple bond

The ester group stabilizes the transition state, enhancing reactivity toward nucleophiles. Stereochemical outcomes vary with reagent and solvent polarity.

Cycloaddition Reactions

The alkyne acts as a dienophile or dipolarophile in cycloadditions:

Reaction TypeReagents/ConditionsProducts
Diels-AlderDiene, heatBicyclic ester derivatives
[2+2] PhotocycloadditionUV light, electron-deficient dienophileCyclobutane-fused esters

Diels-Alder reactions proceed efficiently due to the electron-withdrawing ester group, which lowers the LUMO energy of the alkyne. Regioselectivity is influenced by substituent effects.

Cross-Metathesis

Olefin metathesis can modify the carbon chain if an alkene is present, though alkyne metathesis is less common:

CatalystPartner AlkeneProductsYield (%)
Grubbs 2nd generationEthyleneShorter-chain ynolate derivatives44–68

Metathesis with Grubbs catalysts requires careful control of stoichiometry to minimize homo-coupling byproducts .

Oxidation and Functionalization

The alkyne undergoes oxidative cleavage or ester-group modifications:

ReagentsProductsNotes
Ozone (O₃), then H₂O₂Methyl 8-oxohexadecanoateOzonolysis yields diketone
KMnO₄, acidic conditionsHexadecanedioic acidOver-oxidation of alkyne
LiAlH₄Hexadec-8-yn-1-olEster reduction to alcohol

Oxidation pathways compete with alkyne hydration under acidic conditions, forming ketones or carboxylic acids .

Key Structural Influences on Reactivity

  • Alkyne Position : The 8-position minimizes steric hindrance, favoring regioselective additions.

  • Ester Group : Enhances electrophilicity of the alkyne via conjugation, enabling reactions with soft nucleophiles.

  • Chain Length : Long alkyl chains influence solubility and transition-state stability in polar solvents .

Scientific Research Applications

Methyl hexadec-8-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of methyl hexadec-8-ynoate involves its interaction with specific molecular targets and pathways. The triple bond in the compound allows it to participate in various chemical reactions, including cycloaddition and nucleophilic addition. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Methyl Hexadec-9-enoate (C₁₇H₃₂O₂)

  • Structure : A 16-carbon chain with a double bond at the 9th position .
  • Molecular Weight : 268.43 g/mol .
  • Key Differences: The double bond (vs. triple bond in this compound) reduces reactivity toward addition reactions but increases susceptibility to oxidation. Higher hydrogen content (C₁₇H₃₂O₂ vs. C₁₇H₂₈O₂) lowers hydrophobicity (logP ~6.0 estimated) compared to the ynoate analog .
  • Applications : Used in lipid research and as a reference in gas chromatography (GC) analysis of plant resins .

Methyl Tetradec-2-ynoate (C₁₅H₂₆O₂)

  • Structure : A 14-carbon chain with a triple bond at the 2nd position .
  • Molecular Weight: 238.37 g/mol; higher XLogP3 (6.4) indicates greater hydrophobicity than longer-chain ynoates .
  • Key Differences :
    • Shorter chain length reduces boiling point and viscosity.
    • The proximal triple bond (position 2) enhances electrophilic reactivity, making it useful in click chemistry .

(Z)-Methyl Hexadec-11-enoate (C₁₇H₃₂O₂)

  • Structure : A 16-carbon chain with a Z-configured double bond at position 11 .
  • Stereochemical Impact : The Z-isomer introduces steric hindrance, lowering melting point compared to the E-isomer .
  • Applications : Studied in lipidomics for its role in biological membrane dynamics .

Methyl (E)-14-Methyl-8-hexadecenoate (C₁₈H₃₄O₂)

  • Structure : A branched 16-carbon chain with a double bond at position 8 and a methyl group at carbon 14 .
  • Key Differences: Branching increases steric bulk, reducing packing efficiency and lowering melting point. Not recommended for flavor applications due to stability concerns .

Data Table: Comparative Properties of Methyl Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Bond Type Bond Position Notable Features Source
This compound C₁₇H₂₈O₂ 268.4 (theoretical) Triple 8 High reactivity N/A
Methyl hexadec-9-enoate C₁₇H₃₂O₂ 268.43 Double 9 GC reference standard
Methyl tetradec-2-ynoate C₁₅H₂₆O₂ 238.37 Triple 2 High hydrophobicity
(Z)-Methyl hexadec-11-enoate C₁₇H₃₂O₂ 268.43 Double 11 (Z) Low melting point
Methyl (E)-14-methyl-8-hexadecenoate C₁₈H₃₄O₂ 282.46 Double 8 Branched, unstable

Research Findings and Implications

Reactivity: The triple bond in ynoates (e.g., this compound) facilitates cycloaddition reactions, making them valuable in polymer chemistry and drug synthesis. In contrast, enoates like methyl hexadec-9-enoate are more suited for hydrogenation or oxidation studies .

Physical Properties: Chain length inversely correlates with volatility; methyl tetradec-2-ynoate (C₁₅) is more volatile than C₁₇ analogs . Triple bonds increase rigidity, raising melting points compared to enoates .

Biological Relevance: Branched esters (e.g., methyl (E)-14-methyl-8-hexadecenoate) exhibit reduced bioavailability due to steric effects, limiting their use in flavors or pharmaceuticals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.